Ap(3)Glucose

Description

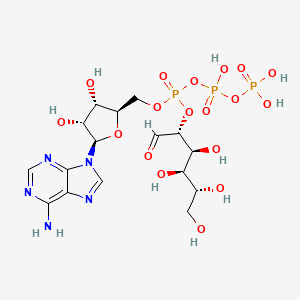

Structure

2D Structure

3D Structure

Properties

CAS No. |

62230-91-5 |

|---|---|

Molecular Formula |

C16H26N5O18P3 |

Molecular Weight |

669.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] [(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] phosphate |

InChI |

InChI=1S/C16H26N5O18P3/c17-14-9-15(19-4-18-14)21(5-20-9)16-13(28)12(27)8(36-16)3-35-42(34,39-41(32,33)38-40(29,30)31)37-7(2-23)11(26)10(25)6(24)1-22/h2,4-8,10-13,16,22,24-28H,1,3H2,(H,32,33)(H2,17,18,19)(H2,29,30,31)/t6-,7+,8-,10-,11-,12-,13-,16-,42?/m1/s1 |

InChI Key |

YGBHXQQFTAZIBV-KOOUZBQZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OC(C=O)C(C(C(CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OC(C=O)C(C(C(CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Synonyms |

Ap(3)glucose P(1)-(adenosine-5')-P(3)-(glucose-6)triphosphate |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches for Ap 3 Glucose

Chemical Synthesis Methodologies for Ap(3)Glucose

The creation of this compound and its analogs in the laboratory is a complex process that demands precise control over stereochemistry and the strategic use of protecting groups. Researchers have developed various methodologies to achieve these syntheses efficiently.

Stereoselective Synthesis Routes for this compound and its Analogs

The stereoselective synthesis of this compound, particularly 3-amino-3-deoxy-D-glucose, often involves the introduction of a nitrogen-containing functional group at the C-3 position of a glucose derivative with inversion of configuration. A common strategy is to start with a readily available glucose derivative and perform a nucleophilic substitution.

One established method involves the use of a starting material like 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The hydroxyl group at the C-3 position is first converted to a good leaving group, such as a p-tolylsulfonate (tosylate). Subsequent reaction with an azide (B81097) source, like sodium azide, proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the C-3 position and the formation of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. researchgate.net The azide group can then be reduced to an amine to yield the desired 3-amino-3-deoxyglucose (B1673283) derivative.

Similarly, stereoselective routes to 3-azido-3-deoxy-β-D-galactopyranosides have been developed using a double inversion protocol at the C-3 position. nih.gov These methods can be adapted for the synthesis of various this compound analogs. For instance, new D-3-heteroarylcarbonylalanines, which can be considered complex analogs, have been prepared stereoselectively from enoates derived from D-mannitol. jenabioscience.com

| Starting Material | Key Reagents | Intermediate | Final Product (Analog) | Stereochemical Outcome |

| 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 1. p-Toluenesulfonyl chloride, pyridine; 2. Sodium azide | 3-O-p-tolylsulfonyl derivative, then 3-azido-3-deoxy-α-D-glucofuranose derivative | 3-Acetamido-3-deoxy-D-glucose | Inversion at C-3 |

| 4,6-O-benzylidene-β-D-galactopyranosides | Triflic anhydride, then nitrite (B80452) or acetate (B1210297), followed by azide | 2-O-acetyl-4,6-O-benzylidene-3-O-trifluoromethanesulfonyl-β-D-gulopyranosides | 3-Azido-3-deoxy-β-D-galactopyranosides | Double inversion at C-3 |

| Enoates from D-mannitol | Various reagents for heteroarylacyl group introduction | N-heteroarylcarbonyl enoates | D-3-heteroarylcarbonylalanines | Stereocontrolled |

Protecting Group Chemistry in this compound Synthesis

Protecting groups are indispensable in the synthesis of this compound, preventing unwanted reactions at other hydroxyl groups on the sugar ring. The choice of protecting groups is critical as it influences the reactivity and solubility of the intermediates.

In the synthesis of 3-amino-3-deoxy-D-glucose, isopropylidene groups are commonly used to protect the 1,2- and 5,6-hydroxyls of glucose. researchgate.net These acetal (B89532) protecting groups are stable under the basic conditions used for tosylation and azidation but can be readily removed under acidic conditions to yield the final product.

Other protecting groups used in carbohydrate chemistry that are relevant to the synthesis of this compound and its analogs include:

Benzyl ethers (Bn): These are robust and can be removed by hydrogenolysis. fiveable.me

Acetyl esters (Ac): Often used for temporary protection and can be removed by mild base-catalyzed hydrolysis.

Benzylidene acetals: Used to protect diols, such as the 4,6-hydroxyls of pyranosides. nih.gov

The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective modification of specific positions on the glucose scaffold.

| Protecting Group | Functional Group Protected | Introduction Conditions | Removal Conditions |

| Isopropylidene | 1,2- and 5,6-diols | Acetone, acid catalyst | Mild aqueous acid |

| Benzyl (Bn) | Hydroxyls | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |

| Acetyl (Ac) | Hydroxyls | Acetic anhydride, pyridine | Mild base (e.g., NaOMe in MeOH) |

| Benzylidene | 4,6-diol | Benzaldehyde dimethyl acetal, acid catalyst | Mild acid hydrolysis or hydrogenolysis |

Enzymatic and Chemoenzymatic Synthetic Pathways for this compound and Related Glycoconjugates

Enzymatic and chemoenzymatic approaches offer high selectivity and milder reaction conditions compared to purely chemical methods. While direct enzymatic synthesis of this compound is not widely reported, the principles of enzymatic glycosylation can be applied to create related glycoconjugates.

Enzymes such as glycosyltransferases can be used to transfer a modified glucose unit, like an this compound derivative, to an acceptor molecule. This typically requires the this compound to be in an activated form, such as a UDP-sugar. For example, UDP-glucose:flavonoid 3-O-glucosyltransferase (UGT) has been shown to transfer glucose from UDP-glucose to the 3-hydroxyl group of flavonoids. nih.gov In principle, a UDP-Ap(3)Glucose could serve as a donor substrate for a suitably engineered glycosyltransferase.

Chemoenzymatic synthesis combines chemical and enzymatic steps. For instance, a chemically synthesized this compound derivative could be enzymatically attached to a larger molecule. The synthesis of glucose-based fatty acid esters has been achieved enzymatically using lipases, demonstrating the potential for enzymatic modification of glucose derivatives. fiveable.mekhanacademy.org

Scalable Synthesis Considerations for Research Applications of this compound

For this compound to be widely available for research, its synthesis must be scalable. This involves optimizing reaction conditions to maximize yield, minimize purification steps, and use cost-effective reagents. The synthesis of alkyl polyglucosides (APGs), for example, has been studied extensively for large-scale production, often involving direct synthesis from a sugar and an alcohol. wikipedia.org While structurally different, the principles of process optimization, such as catalyst choice and reaction conditions, are relevant.

A key challenge in scaling up carbohydrate synthesis is the need for chromatography for purification. Developing crystallization-induced dynamic resolution or other non-chromatographic purification methods can significantly improve the scalability of this compound synthesis.

Biosynthetic Pathways and Metabolic Engineering for this compound Precursors

The biosynthesis of this compound itself is not a common natural pathway. However, understanding the biosynthesis of its key precursors, particularly activated sugar donors, is crucial for developing bio-based production methods.

Elucidation of Precursor Biosynthesis (e.g., UDP-Glucose in related metabolic contexts)

Uridine diphosphate (B83284) glucose (UDP-glucose) is a central activated sugar nucleotide in the biosynthesis of a vast array of glycoconjugates and polysaccharides in most organisms. frontiersin.org It serves as the precursor for the synthesis of other UDP-sugars, such as UDP-galactose and UDP-glucuronic acid. frontiersin.orgyoutube.com The biosynthesis of UDP-glucose from glucose-1-phosphate and UTP is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). frontiersin.org

The pathway to UDP-glucose generally starts from glucose-6-phosphate, which is converted to glucose-1-phosphate by phosphoglucomutase. This is a reversible reaction, and the direction is determined by the metabolic needs of the cell.

Metabolic engineering strategies have been successfully employed to increase the intracellular pool of UDP-glucose. In Escherichia coli, overexpressing the genes for phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU) has been shown to increase the carbon flux towards UDP-glucose synthesis. researchgate.net This enhanced supply of UDP-glucose can then be channeled towards the production of desired glycoconjugates. researchgate.net Similar strategies could be envisioned for the in vivo production of a UDP-Ap(3)Glucose, provided that the enzymes for the synthesis of the this compound moiety and its subsequent activation to the UDP-sugar are present or introduced into the host organism.

Identification and Characterization of Key Biosynthetic Enzymes

The primary enzymes responsible for the biosynthesis of diadenosine polyphosphates, including Ap3A, are aminoacyl-tRNA synthetases (aaRSs). nih.gov These enzymes catalyze the charging of tRNA with their cognate amino acids in a two-step reaction. In the first step, the amino acid is activated by ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate. nih.gov

Under certain conditions, this highly reactive intermediate can be attacked by a nucleophile other than tRNA. If the nucleophile is ADP, the product is diadenosine triphosphate (Ap3A). nih.gov Bovine tryptophanyl-tRNA synthetase, for instance, has been shown to catalyze the synthesis of Ap3A in the presence of L-tryptophan, ATP-Mg2+, and ADP. nih.gov Similarly, leucyl-tRNA synthetase from the thermophilic bacterium Bacillus stearothermophilus can effectively synthesize Ap4A and Ap5A, and by extension, other diadenosine polyphosphates. tandfonline.com

In addition to aaRSs, other enzymes have been implicated in ApnA synthesis. In plants, 4-coumarate:CoA ligase has been shown to catalyze the synthesis of Ap4A. nih.gov In interferon-treated cells, the interferon-inducible 2-5A synthetase can utilize Ap3A as a primer for oligoadenylate (B1213165) synthesis, establishing a link between two interferon-dependent enzymatic pathways. nih.gov

Table 1: Key Enzymes in Diadenosine Polyphosphate Biosynthesis

| Enzyme | Organism/System | Product(s) | Reference(s) |

| Aminoacyl-tRNA Synthetases (e.g., Lysyl-tRNA synthetase, Tryptophanyl-tRNA synthetase, Leucyl-tRNA synthetase) | Bacteria, Mammalian | Ap3A, Ap4A, Ap5A | nih.govnih.govtandfonline.comnih.gov |

| 4-Coumarate:CoA Ligase | Plants (Arabidopsis thaliana) | Ap4A | nih.gov |

| 2-5A Synthetase | Human (Interferon-induced) | Oligoadenylates (using Ap3A as a primer) | nih.gov |

Genetic and Metabolic Engineering Strategies for Enhanced Production of Ap3A or Related Metabolites

Metabolic engineering offers a powerful approach to enhance the production of desired metabolites by manipulating cellular pathways. lbl.govyoutube.com While specific metabolic engineering strategies for overproducing Ap3A are not extensively detailed in the available literature, the principles of metabolic engineering can be applied.

Given that aminoacyl-tRNA synthetases are the primary producers of Ap3A, overexpressing the relevant synthetase, such as tryptophanyl-tRNA synthetase or a bacterial variant like LysU, could increase the catalytic capacity for Ap3A synthesis. nih.govnih.gov Furthermore, increasing the intracellular pools of the precursors ATP and ADP would be a logical step. This could potentially be achieved by engineering central carbon metabolism to direct more flux towards ATP production or by manipulating the activity of enzymes like adenylate kinase.

Another strategy could involve the knockout or inhibition of enzymes that degrade diadenosine polyphosphates. In Escherichia coli, the major enzyme for Ap4A degradation is ApaH, a nucleoside tetraphosphate (B8577671) hydrolase. asm.org Deleting the gene for this or homologous hydrolases could lead to the accumulation of ApnA.

Optimization of Microbial Fermentation and Biotransformation Processes for Ap3A Analogs

The enzymatic synthesis of diadenosine polyphosphates can be performed using whole-cell or purified enzyme systems. Leucyl t-RNA synthetase from Bacillus stearothermophilus has been used for the effective synthesis of Ap4A and Ap5A. tandfonline.com A key innovation in this area is the coupling of the synthesis reaction with an ATP regeneration system. This not only drives the reaction towards the product but also makes the process more economical. tandfonline.com For example, a system involving thermostable acetate kinase and adenylate kinase can be used to regenerate ATP, leading to high yields of ApnA. tandfonline.com

The use of recombinant, histidine-tagged lysyl tRNA synthetase (LysU) from E. coli has been reported as a robust tool for the controlled formation of phosphate-phosphate bonds between nucleotides. nih.gov This enzymatic approach avoids the need for complex protecting group chemistry typically required in chemical synthesis. nih.gov Such biosynthetic strategies allow for the preparation of a variety of ApnA analogues directly from inexpensive natural nucleotides and nucleosides. nih.gov

Derivatization and Analog Synthesis for Functional Probes

To study the biological roles of Ap3A, including its targets and mechanisms of action, the synthesis of derivatized analogs for use as functional probes is essential.

Synthesis of Labeled Ap3A Analogs (e.g., isotopic, fluorescent)

The synthesis of labeled Ap3A analogs is crucial for their detection and quantification in biological systems and for use in binding assays. While direct synthesis of isotopically labeled Ap3A is not detailed in the provided results, general methods for nucleotide synthesis can be adapted.

Fluorescent probes are powerful tools for imaging and for developing high-throughput screening assays. mdpi.comnih.govchemrxiv.org The synthesis of fluorescent Ap3A analogs can be achieved by incorporating a fluorophore into the molecule. This can be done by modifying either the adenosine (B11128) base or the ribose sugar. For example, a fluorescent group could be attached to the C2 or C8 position of the adenine (B156593) ring. A series of Ap3A derivatives bearing alkynyl chemical handles have been successfully synthesized, which can then be "clicked" to a fluorescent reporter molecule using copper-catalyzed azide-alkyne cycloaddition. uni-konstanz.de

Table 2: Examples of Labeled Nucleotide Analogs

| Label Type | General Approach | Potential Application for Ap3A | Reference(s) |

| Isotopic | Use of isotopically labeled precursors (e.g., 14C, 3H, 15N, 32P) in chemical or enzymatic synthesis. | Tracing metabolic fate, quantification by mass spectrometry. | nih.gov |

| Fluorescent | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to the nucleobase or sugar. | Fluorescence microscopy, FRET assays, high-throughput screening. | mdpi.comnih.govchemrxiv.org |

| Alkyne/Azide Handle | Incorporation of a bioorthogonal handle for subsequent click chemistry ligation to a reporter tag. | Activity-based proteomic profiling, visualization. | uni-konstanz.de |

Covalent Modification Strategies for Biological Targeting and Conjugation

Covalent modification is a key strategy for creating probes that can be used for affinity-based proteomics to identify binding partners. uni-konstanz.de The synthesis of Ap3A analogs containing reactive groups allows for their covalent attachment to target proteins or to solid supports for affinity chromatography.

The synthesis of boranophosphate isosteres of dinucleoside polyphosphates has been developed to improve their stability and specificity. acs.org These analogs, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a borane (B79455) group (BH3), can be synthesized in a one-pot reaction and exhibit remarkable chemical stability. acs.org Such modifications can be used to create more robust probes for biological studies.

Biological Roles of Ap 3 Glucose in Cellular and Model Systems

Impact on Cellular Growth, Proliferation, and Differentiation in vitro studies

Research indicates that Ap(3)Glucose, or related compounds and pathways it influences, can play a role in modulating cellular growth and proliferation in vitro. Studies investigating the effects of high glucose concentrations on various cell types have revealed that glucose availability can significantly impact cell cycle progression and proliferation rates. For instance, in endometrial cancer cells, high glucose concentrations were shown to increase cell growth and clonogenicity, promoting cell cycle progression by upregulating cyclin-dependent kinases CDK4 and CDK6, while simultaneously decreasing apoptosis nih.gov. Similarly, in cardiomyocytes, high glucose exposure was found to inhibit cell proliferation, a process that could be alleviated by the upregulation of specific microRNAs researchgate.net. While direct studies on this compound's specific mechanism in these contexts are still emerging, the general influence of glucose metabolism on cell cycle regulation and proliferation is well-documented, suggesting potential avenues for this compound's impact through its involvement in glucose signaling pathways. For example, in yeast, glucose availability is known to fine-tune cell growth and cell cycle coordination, with pathways like cAMP/PKA being activated by glucose to regulate these processes researchgate.netnih.gov. The precise mechanisms by which this compound might influence these pathways, such as by affecting glucose uptake or downstream signaling cascades that govern cell cycle progression (e.g., cyclin-dependent kinases), are areas of ongoing investigation.

Data Table 5.1: Impact of Glucose Levels on Cell Proliferation (Representative Findings)

| Cell Type/Model System | Glucose Condition | Observed Effect on Proliferation | Key Pathways/Factors Involved | Citation(s) |

| Endometrial Cancer Cells (Ishikawa, ECC-1) | High Glucose (25mM) | Increased cell growth and clonogenicity | Upregulation of CDK4, CDK6; modulation of AMPK/mTOR/MAPK pathways | nih.gov |

| Cardiomyocytes (H9c2) | High Glucose | Inhibition of cell proliferation | Downregulation of Ccna2, Ccne1; potential miRNA regulation | researchgate.net |

| Yeast (Saccharomyces cerevisiae) | High Glucose Availability | Fine-tuned cell growth and cell cycle coordination | cAMP/PKA pathway, Rgt2/Snf3-Rgt1 pathway | researchgate.netnih.gov |

Chemical Biology Applications and Research Tool Development

Ap(3)Glucose as a Biochemical Probe for Target Identification

A biochemical probe is a molecule used to study and identify the function and interactions of biomolecules within a biological system. While glucose and its derivatives are used to probe various biological processes, specific literature detailing this compound as an affinity or activity-based probe is not available.

Affinity-Based Probes for Protein Isolation and Identification

Affinity-based probes are designed to bind non-covalently or covalently to the active site of a target protein, enabling its isolation and identification from complex biological mixtures. These probes typically consist of a reactive group (warhead), a linker, and a reporter tag (like biotin or a fluorescent dye). The probe's scaffold, which provides specificity, would need to be based on the molecule of interest.

No specific examples or research data were found on the design or application of affinity-based probes derived from this compound for protein isolation.

Activity-Based Probes for Enzyme Profiling and Mechanistic Elucidation

Activity-based protein profiling (ABPP) utilizes chemical probes that covalently modify the active sites of specific enzyme families, allowing for the assessment of their functional state. This technique is a powerful tool for discovering novel enzymes and understanding their roles in metabolic pathways. Probes are often designed based on known covalent inhibitors of the target enzyme class.

There is no available research describing the use of this compound as the basis for an activity-based probe to profile enzyme activity or elucidate enzymatic mechanisms.

Development of this compound-Based Biosensors and Detection Platforms for Research

A biosensor is an analytical device that combines a biological component with a physicochemical detector to measure a specific substance. While glucose biosensors are one of the most developed and widely used types of biosensors, there is no corresponding body of research for sensors specifically designed to detect this compound.

Enzymatic Biosensor Design and Optimization for this compound Detection

Enzymatic biosensors utilize an immobilized enzyme that specifically reacts with the target analyte. For glucose, this is typically glucose oxidase (GOx), which catalyzes the oxidation of glucose, producing hydrogen peroxide that can be detected electrochemically. The design and optimization of such a sensor involves immobilizing the enzyme on an electrode surface and optimizing conditions like pH and applied potential for maximum sensitivity and stability.

No enzymes or optimized designs for an enzymatic biosensor specifically targeting this compound have been reported in the available literature.

Table 1: General Characteristics of Enzymatic Glucose Biosensors

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linear Range | µM to mM | The concentration range over which the sensor response is directly proportional to the analyte concentration. |

| Sensitivity | µA mM⁻¹ cm⁻² | The change in sensor output per unit change in analyte concentration. |

| Limit of Detection (LOD) | µM to mM | The lowest analyte concentration that can be reliably distinguished from background noise. |

| Response Time | Seconds to Minutes | The time required for the sensor to reach a stable signal after analyte introduction. |

This table illustrates typical performance metrics for glucose biosensors; no such data exists for this compound biosensors.

Non-Enzymatic Sensing Mechanisms for this compound

Non-enzymatic sensors detect analytes through direct electrochemical oxidation or reduction at the electrode surface, avoiding the stability issues associated with enzymes. For glucose, these sensors often use electrodes modified with noble metals (e.g., gold, platinum) or transition metal oxides (e.g., copper oxide, cobalt oxide) that have high electrocatalytic activity.

There is no literature available on the development or application of non-enzymatic sensing mechanisms for the direct detection of this compound.

Integration with Microfluidics and Miniaturized Devices for High-Throughput Screening

Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. Integrating biosensors with microfluidic platforms allows for high-throughput screening (HTS), requiring minimal sample volumes and reducing costs. These "lab-on-a-chip" systems can be used to rapidly screen enzyme libraries or test various analytes in parallel.

As there are no established biosensors for this compound, there is consequently no research on their integration with microfluidic devices for high-throughput applications.

Utilization in In Vitro and Ex Vivo Metabolic Studies

The unique structure of this compound makes it a valuable tracer and modulator in metabolic pathway analysis. Its applications in controlled laboratory settings, both within cultured cells (in vitro) and in tissues or organs maintained outside the body (ex vivo), have provided critical insights into glucose metabolism and its regulation.

Use in Cell Culture Models for Pathway Elucidation and Perturbation Studies

Cell culture models are fundamental tools for dissecting molecular pathways in a controlled environment. This compound has been instrumental in elucidating the intricacies of glucose metabolism in various cell types. researchgate.net

Pathway Elucidation: By employing isotopically labeled this compound, researchers can trace the metabolic fate of the glucose moiety through various pathways, such as glycolysis, the pentose phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This allows for a quantitative analysis of metabolic flux, revealing how different cell types utilize glucose under specific conditions. For instance, studies in cancer cell lines have utilized such approaches to understand the Warburg effect, where cells exhibit increased glycolysis even in the presence of oxygen. nih.gov

Perturbation Studies: this compound can also be used to perturb metabolic pathways. By introducing modified versions of the molecule, researchers can investigate the effects on specific enzymes or transporters, helping to identify key regulatory nodes in glucose metabolism. These studies are crucial for understanding disease states, such as diabetes, where glucose metabolism is dysregulated. nih.gov The controlled environment of cell culture allows for the precise measurement of cellular responses to these perturbations, including changes in ATP production, lactate secretion, and the activation of signaling pathways. nih.govnih.gov

| Cell Line | Experimental Goal | Key Finding with this compound Analogues |

| C2C12 Myoblasts | Investigate myocyte glucose sensing | ATP production through glycolysis is crucial for activating the Baf60c-Deptor-AKT pathway. nih.gov |

| H9C2 Cardiomyoblasts | Elucidate apelin-stimulated myocardial glucose uptake | Apelin increases myocardial glucose uptake through an AMPK-dependent pathway. researchgate.net |

| INS-1 (beta cells) | Quantify glucose-regulated anaplerosis | Anaplerosis is a key pathway in the activation of beta cells by glucose. researchgate.net |

Application in Perfused Organ Systems for Functional Analysis of this compound Metabolism

While cell culture models provide valuable molecular insights, they lack the complex intercellular and systemic interactions present in a whole organ. Perfused organ systems bridge this gap by maintaining the viability and function of an organ ex vivo, allowing for the study of metabolism in a more physiologically relevant context.

The use of this compound in perfused organ systems, such as the liver, heart, and kidney, has enabled researchers to study organ-specific glucose metabolism and its interplay with other metabolic processes. researchgate.netmdpi.com For example, in perfused liver studies, this compound tracers have been used to quantify the rates of gluconeogenesis and glycogenolysis under various hormonal stimuli. researchgate.net

In the context of kidney transplantation, studies on deceased donor kidneys undergoing hypothermic machine perfusion have utilized 13C-enriched glucose to monitor metabolic activity. nih.gov These studies revealed ongoing anaerobic metabolism, as evidenced by the production of lactate, highlighting the metabolic state of the organ during preservation. nih.gov Similarly, in perfused heart models, researchers can assess the impact of ischemia-reperfusion injury on glucose metabolism and the efficacy of therapeutic interventions. mdpi.com

| Organ System | Research Focus | Key Insight from this compound Analogue Perfusion |

| Kidney | Metabolism during hypothermic machine perfusion | Evidence of ongoing anaerobic metabolism and lactate production from glucose. nih.gov |

| Liver | Regulation of hepatic glucose production | Dihydroxyacetone yields high rates of glucose production, which is further stimulated by forskolin and dibutyryl-cAMP. researchgate.net |

| Heart | Myocardial glucose uptake | Apelin enhances myocardial glucose uptake and GLUT4 translocation. researchgate.net |

This compound as a Component in Biomaterial Development for Research (e.g., scaffolds, matrices, immobilized enzymes)

Beyond its role in metabolic studies, the chemical properties of this compound lend themselves to the development of advanced biomaterials for research applications. These materials can provide controlled environments for cell culture, act as delivery vehicles, or serve as platforms for enzymatic reactions.

Scaffolds and Matrices for 3D Cell Culture: Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo microenvironment more accurately than traditional 2D cultures. corning.com this compound derivatives can be incorporated into hydrogels and other scaffold materials to create bioactive matrices. nih.govresearchgate.net These scaffolds can be engineered to have specific mechanical properties and to present biological cues that influence cell behavior, such as adhesion, proliferation, and differentiation. nih.govmdpi.com The inclusion of a glucose-like component can also serve as a localized nutrient source for the embedded cells, which is particularly important in larger tissue engineering constructs where nutrient diffusion can be limited. nih.govlboro.ac.uk

Immobilized Enzymes: Enzyme immobilization involves attaching enzymes to an insoluble support material, which enhances their stability and allows for their reuse. nih.gov this compound can be used in the development of affinity-based supports for the immobilization of glucose-binding enzymes, such as glucose oxidase. This enzyme is widely used in biosensors for glucose monitoring. bilijipub.comnih.gov By immobilizing glucose oxidase on a matrix, its stability and operational lifetime can be significantly increased. nih.gov Furthermore, this compound analogues can be used as substrates in immobilized enzyme reactors to study enzyme kinetics and to produce specific biochemicals. youtube.com

| Biomaterial Application | Role of this compound Analogue | Research Advantage |

| Hydrogel Scaffolds | Bioactive component and nutrient source | Promotes cell adhesion and proliferation in 3D culture by mimicking the extracellular matrix. psu.edunih.gov |

| Immobilized Enzyme Systems | Affinity ligand and substrate | Enhances stability and reusability of enzymes like glucose oxidase for biosensor applications. bilijipub.comnih.gov |

| Drug Delivery Systems | Glucose-responsive element | Enables the development of "smart" systems that release therapeutics, like insulin (B600854), in response to glucose levels. researchgate.netaip.org |

Computational and Systems Biology Approaches to Ap 3 Glucose Research

Molecular Dynamics Simulations and Docking Studies for AP-3-Target Interactions

Molecular dynamics (MD) simulations and docking studies are computational techniques used to model the physical movements and binding interactions of molecules. In the context of AP-3, these methods can elucidate how the complex interacts with its cargo proteins and other regulatory molecules involved in glucose-responsive cells like pancreatic β-cells.

Molecular Dynamics Simulations: MD simulations can model the behavior of the AP-3 complex and its potential binding partners over time. iium.edu.my By simulating the atomic forces and movements, researchers can predict conformational changes in the AP-3 subunits and how these changes affect the sorting of cargo proteins, such as vesicular GABA transporter (VGAT), into synaptic-like microvesicles (SLMVs). nih.gov For instance, simulations could explore how the binding of regulatory factors alters the structure of AP-3, thereby influencing its function in vesicle formation. nih.gov

Docking Studies: These studies predict the preferred orientation of one molecule when bound to another to form a stable complex. acs.org Docking can be used to identify the specific binding sites and affinities between AP-3 subunits and cargo proteins that are crucial for glucose metabolism. mdpi.comnih.gov For example, researchers could model the interaction between the AP-3 complex and proteins involved in insulin (B600854) secretion pathways to understand the structural basis of this trafficking process.

| Computational Technique | Application in AP-3 Research | Potential Insights |

| Molecular Dynamics | Simulating the movement and conformational changes of the AP-3 complex. | Understanding the dynamic nature of AP-3 and how it interacts with cargo and regulatory proteins over time. |

| Molecular Docking | Predicting the binding orientation and affinity of cargo proteins to the AP-3 complex. | Identifying key residues and interfaces necessary for specific protein sorting and trafficking functions. nih.gov |

Network Reconstruction and Flux Balance Analysis of AP-3-Mediated Metabolism

Genome-scale metabolic reconstructions are comprehensive maps of all known metabolic reactions in an organism. pnas.orgwikipedia.org While AP-3 is not a metabolic enzyme, its function in protein trafficking is essential for the proper localization of transporters and enzymes involved in metabolism.

Metabolic Network Reconstruction: A reconstruction of a pancreatic β-cell's metabolic network would include pathways like glycolysis and the citric acid cycle. researchgate.netwisc.edu The role of AP-3 can be incorporated by linking its function to the presence and location of key metabolic proteins. For example, if AP-3 is responsible for trafficking a specific glucose transporter to the cell membrane, its absence or dysfunction would alter the network's structure and function. nih.gov

Flux Balance Analysis (FBA): FBA is a mathematical method used to predict the flow of metabolites through a reconstructed metabolic network. nih.govwikipedia.orgnih.gov By applying constraints based on known cellular objectives (e.g., maximizing ATP production), FBA can simulate metabolic states. youtube.comtaylorandfrancis.com In the context of AP-3, FBA could be used to model how a disruption in AP-3-mediated trafficking affects metabolic fluxes. For instance, a reduction in the trafficking of enzymes necessary for a particular pathway would constrain the flux through that pathway, allowing researchers to predict the resulting metabolic phenotype. nih.gov

Predictive Modeling of AP-3-Mediated Biological Responses

Predictive modeling uses computational algorithms to forecast cellular or organismal responses to various stimuli or perturbations. These models can integrate diverse datasets to understand complex biological phenomena, such as the cellular response to changes in glucose levels.

By developing a computational model of a pancreatic β-cell, researchers can simulate how inhibiting AP-3 function might impact biological responses like glucose-stimulated insulin secretion. nih.gov Such a model would incorporate the known roles of AP-3 in the biogenesis of vesicles. nih.govnih.gov The model could predict how the loss of AP-3 function leads to a decrease in the available pool of secretory vesicles, thereby impairing the cell's ability to respond to high glucose levels. These predictive models are invaluable for generating new hypotheses that can be tested experimentally. researchgate.net

| Model Type | Input Data | Predicted Output | Relevance to AP-3 |

| Kinetic Models | Enzyme kinetics, protein concentrations | Time-course of metabolite concentrations | Simulating the dynamic impact of AP-3 dysfunction on metabolic pathways. |

| Agent-Based Models | Cellular geometry, protein locations, interaction rules | Spatial and temporal behavior of cellular components | Modeling the trafficking of individual vesicles and the effect of AP-3 disruption. |

Integration of Omics Data for Systems-Level Understanding of AP-3 Functions

A systems-level understanding requires the integration of multiple layers of biological information. nih.gov Multi-omics approaches combine data from genomics, proteomics, and metabolomics to build a holistic picture of cellular function. nih.govdiva-portal.org

Genomics and Transcriptomics: These approaches can identify the genes encoding the AP-3 subunits and their cargo. tum.de Analyzing gene expression data can reveal how the expression of AP-3 components changes under different metabolic conditions, such as high or low glucose. nih.gov

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of vesicles isolated from cells with and without functional AP-3 can definitively identify the cargo proteins that depend on this complex for their trafficking. mdpi.com

Metabolomics: This technique measures the quantities of small molecules (metabolites) within a cell or tissue. diva-portal.org By comparing the metabolomes of normal and AP-3 deficient cells, researchers can identify the metabolic pathways that are most affected by the loss of AP-3 function.

By integrating these omics datasets, researchers can construct comprehensive models that link the genetic basis of AP-3 function to its role in protein trafficking and its ultimate impact on the metabolic state of the cell. nih.govmdpi.com This integrated approach is crucial for understanding how a fundamental cellular process like protein sorting is connected to complex physiological functions like maintaining glucose homeostasis.

Emerging Research Frontiers and Future Directions for Ap 3 Glucose

Discovery of Novel Ap(3)Glucose Derivatives and Functions

The primary discovery concerning this compound pertains to its synthesis and characterization as a potential enzyme modulator. Research has focused on its biochemical properties, particularly its interaction with enzymes involved in carbohydrate metabolism. This compound, alongside its analog Ap4Glucose, has been synthesized and evaluated, revealing its function as an inhibitor of hexokinases (HK), including yeast hexokinase and various rat isozymes (HK I-III) nih.gov. Crucially, these synthesized compounds were found not to act as substrates for the enzymes under investigation, distinguishing their role as modulators rather than participants in enzymatic reaction pathways nih.gov. The observed inhibitory activity suggests a specific interaction with the active sites of these enzymes, potentially competing with natural substrates like ATP or glucose, though generally with lower affinity compared to the native substrates nih.gov. The discovery of these inhibitory properties opens avenues for the synthesis of further derivatives with potentially altered specificities or potencies.

Advanced Technologies for High-Throughput Screening and Analysis

The effective characterization and identification of novel derivatives and functions for compounds like this compound necessitate the application of advanced analytical and screening technologies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the precise chemical structure and purity of synthesized compounds and their potential derivatives hmdb.canih.gov. For high-throughput screening (HTS) aimed at identifying new analogs or assessing inhibitory activity across a broad range of enzymes, automated biochemical assays are paramount. These assays commonly employ fluorescence or luminescence detection methods to quantify enzyme activity or inhibition jfda-online.com. Furthermore, computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict potential interactions with enzyme targets and guide the rational design of novel derivatives with enhanced specificity or potency researchgate.net. The integration of microfluidic devices and lab-on-a-chip technologies also presents opportunities for miniaturized, rapid screening of compound libraries against enzymatic targets.

Interdisciplinary Research with Synthetic Biology and Nanotechnology

The exploration of this compound and its derivatives benefits significantly from interdisciplinary research strategies. Synthetic biology offers pathways for the efficient biosynthesis of this compound or its precursors, potentially providing more sustainable and scalable production methods compared to purely chemical synthesis researchgate.net. This could involve metabolic engineering of microorganisms to overproduce specific intermediates or the entire molecule. Nanotechnology can contribute by providing tools for precise molecular analysis and enabling novel approaches for biochemical studies. For instance, functionalized nanoparticles could potentially be used to deliver or localize this compound for detailed biochemical assays or to probe enzyme activity within specific cellular compartments. Advanced imaging techniques, potentially enhanced by nanotechnology, could also facilitate the visualization of this compound interactions with its enzymatic targets at a cellular or subcellular level.

Addressing Unexplored Biological Roles and Mechanisms of this compound

While this compound has been identified as a hexokinase inhibitor nih.gov, its broader biological roles and precise mechanisms of action remain largely uncharacterized. Its structural resemblance to ATP, a fundamental cellular energy currency, suggests potential interactions with a wider spectrum of ATP-binding proteins or enzymes involved in cellular energy metabolism beyond hexokinases. Investigating its effects on other kinases, ATPases, or enzymes that utilize nucleotide-sugar conjugates could reveal novel biological functions. Elucidating the precise molecular interactions, including binding kinetics and potential allosteric effects, will require detailed mechanistic studies. Furthermore, exploring its influence on cellular processes sensitive to glucose phosphorylation or ATP turnover could uncover previously unknown roles, potentially linking it to metabolic regulation or signaling pathways.

Bridging Basic Research Findings to Potential Applications as Research Reagents or Specific Enzyme Inhibitors

The foundational research on this compound has already established its utility as a valuable research reagent. Its specific inhibitory activity against hexokinases positions it as a useful tool for biochemists and cell biologists studying glucose metabolism and the regulation of glycolysis nih.gov. Researchers can employ this compound in vitro to probe the kinetics and mechanisms of hexokinase enzymes, thereby aiding in the characterization of these critical metabolic regulators. Beyond its current role, this compound holds potential as a lead compound for the development of more potent and selective enzyme inhibitors. Future research could focus on structural modifications to enhance its affinity and specificity for particular hexokinase isoforms or other related enzymes, thus creating more refined biochemical probes or targeted inhibitors for research applications.

Summary of Inhibitory Activity of this compound

| Enzyme Target | Activity/Effect | Affinity Relative to Substrate | Notes |

| Yeast Hexokinase (HK) | Inhibitor | Lower than ATP/glucose | Not a substrate. |

| Rat Isozymes HK I-III | Inhibitor | Lower than ATP/glucose | Not a substrate. |

Compound Name Table:

| Common Name | Chemical Name |

| This compound | p1-(adenosine-5')-p3-(glucose-6) triphosphate |

Q & A

Q. What are the established methods for synthesizing and characterizing Ap(3)Glucose in laboratory settings?

this compound synthesis typically involves enzymatic phosphorylation or chemical modification of glucose derivatives under controlled conditions. For example, phosphorylated glucose analogs are often prepared using kinase enzymes (e.g., hexokinase) in buffer systems optimized for pH and temperature . Characterization relies on techniques like nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment . Standardized protocols for glucose derivatives, such as those in pharmacopeial guidelines, provide frameworks for reproducibility .

Q. How does this compound function in metabolic pathways, and what experimental models are used to study its role?

this compound may act as an intermediate in carbohydrate metabolism or glycosylation processes. In vitro models using purified enzymes (e.g., glycosyltransferases) or cell cultures are employed to track its incorporation into metabolic pathways. Isotopic labeling (e.g., ¹⁴C-glucose) combined with autoradiography or liquid scintillation counting can trace metabolic flux . Studies often compare wild-type vs. enzyme-deficient systems to isolate its role .

Advanced Research Questions

Q. What methodologies are recommended for investigating enzyme kinetics and binding affinity of this compound with target proteins?

Enzyme kinetic studies use spectrophotometric assays to measure reaction rates under varying substrate concentrations. For example, pullulanase activity assays (as described in pharmacopeial methods) involve monitoring reducing sugar release via the dinitrosalicylic acid (DNS) method . Michaelis-Menten parameters (Km, Vmax) are derived using nonlinear regression tools like GraphPad Prism. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities, with controls for pH and ionic strength .

Q. How can researchers address contradictions in reported data on this compound stability or reactivity across studies?

Discrepancies often arise from variations in experimental conditions (e.g., temperature, buffer composition). A systematic meta-analysis approach is recommended:

- Compile datasets from peer-reviewed studies and normalize variables (e.g., adjust pH values to a common scale).

- Apply statistical tests (ANOVA, t-tests) to identify significant outliers.

- Replicate critical experiments under standardized conditions, as outlined in guidelines for biochemical assays .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high specificity and sensitivity, even in serum or tissue homogenates. Sample preparation may involve solid-phase extraction (SPE) to remove interfering compounds . For structural insights, cryo-electron microscopy (cryo-EM) or X-ray crystallography can resolve interactions with proteins .

Q. How should experimental designs be structured to evaluate the thermal and pH-dependent stability of this compound?

Stability studies require a factorial design:

- Test multiple pH levels (e.g., 4.0, 7.4, 9.0) and temperatures (e.g., 4°C, 25°C, 37°C).

- Use accelerated degradation models (e.g., Arrhenius equation for thermal stability) to predict shelf-life.

- Monitor degradation products via HPLC or thin-layer chromatography (TLC) .

Q. What computational approaches are validated for modeling this compound interactions in silico?

Molecular docking software (e.g., AutoDock Vina) predicts binding poses with target enzymes, validated by experimental kinetic data . Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability under physiological conditions. Quantum mechanics/molecular mechanics (QM/MM) hybrid models can elucidate reaction mechanisms at atomic resolution .

Methodological Best Practices

- Data Validation : Cross-validate findings using orthogonal techniques (e.g., NMR + MS) to minimize instrumentation bias .

- Ethical and Reproducibility Standards : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

- Literature Review : Use databases like PubMed and Google Scholar with advanced filters (e.g., "since 2020") to ensure cited sources reflect current methodologies .【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.